molecular formula C69H103N17O14S2 B1436788 SarTATE CAS No. 1518779-60-6

SarTATE

Cat. No.: B1436788
CAS No.: 1518779-60-6
M. Wt: 1458.8 g/mol
InChI Key: HXUFICPASZINEN-NMNXQNEXSA-N
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Description

SarTATE (Ucasareotide dasaroxetan) is a radiotheranostic agent developed by Clarity Pharmaceuticals Ltd. for diagnosing and treating cancers expressing somatostatin receptor subtype 2 (SSTR2), including neuroendocrine tumors (NETs), neuroblastoma (NB), and meningiomas . It combines a somatostatin analog (octreotide derivative) with Clarity’s proprietary SAR (sulfur-containing aza-macrocycle) technology, enabling stable chelation of copper isotopes:

  • Diagnostic use: Paired with copper-64 (⁶⁴Cu, t₁/₂ = 12.7 hours) for positron emission tomography (PET) imaging.
  • Therapeutic use: Paired with copper-67 (⁶⁷Cu, t₁/₂ = 61.8 hours) for peptide receptor radionuclide therapy (PRRT).

This compound’s extended half-life allows prolonged tumor uptake assessment and personalized dosimetry, distinguishing it from conventional gallium-68 (⁶⁸Ga, t₁/₂ = 68 minutes) and lutetium-177 (¹⁷⁷Lu, t₁/₂ = 6.6 days)-based agents .

Properties

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUFICPASZINEN-NMNXQNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N17O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SarTATE involves the conjugation of the peptide octreotate with the chelator MeCOSar, which has a high affinity for copper. The radiolabelling process typically involves the following steps:

    Preparation of the Peptide: The octreotate peptide is dissolved in a buffer solution.

    Radiolabelling: Copper-67 is added to the peptide solution and allowed to react under controlled conditions.

    Purification: The reaction mixture is passed through a solid-phase extraction cartridge to remove unreacted materials and impurities.

    Formulation: The purified product is reformulated in saline for clinical use.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis and radiolabelling processes. The production of Copper-67 itself is achieved through neutron irradiation of zinc targets, followed by chemical separation and purification . The automated synthesis of this compound using GMP-compliant radiosynthesis modules ensures high yield and consistency, making it suitable for clinical trials and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

SarTATE primarily undergoes radiolabelling reactions where Copper-67 is chelated by the MeCOSar chelator. This process involves coordination chemistry, where the copper ion forms stable complexes with the chelator.

Common Reagents and Conditions

    Copper-67: The radioactive isotope used for therapeutic purposes.

    MeCOSar Chelator: A bifunctional chelator that binds copper ions.

    Buffer Solutions: Used to maintain the pH and stability of the reaction mixture.

    Solid-Phase Extraction Cartridges: Used for purification of the final product.

Major Products Formed

The major product formed is the Copper-67 labelled this compound, which is a stable complex of Copper-67 with the octreotate peptide .

Mechanism of Action

SarTATE exerts its effects by binding to somatostatin receptors on the surface of tumor cells. Somatostatin is a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones and growth factors. Upon binding to these receptors, Copper-67 emits beta particles, delivering localized radiation therapy to the tumor cells. This targeted approach maximizes tumor cell destruction while minimizing damage to surrounding healthy tissues .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Clinical Trials Progress

  • Neuroblastoma : A Phase I/IIa trial (NCT04903899) demonstrated ⁶⁴Cu/⁶⁷Cu-SarTATE’s safety in pediatric patients, with 67% achieving stable disease or partial response .

Biological Activity

SarTATE is a novel radiopharmaceutical that combines the well-characterized somatostatin analogue octreotate with a unique sarcophagine chelator, MeCOSar. This compound has shown significant promise in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its enhanced stability and targeting capabilities.

This compound, specifically [^64Cu]Cu-SarTATE and [^67Cu]Cu-SarTATE, utilizes copper isotopes to enhance imaging and therapeutic efficacy. The incorporation of MeCOSar allows for superior stability of copper complexes in vivo, which is crucial for maintaining the integrity of the compound during diagnostic and therapeutic applications. The mechanism primarily involves binding to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various tumors, facilitating targeted delivery of radionuclides directly to cancer cells.

Preclinical Studies

  • Efficacy Against Tumors : Preclinical studies have demonstrated that [^67Cu]Cu-SarTATE exhibits significant antitumor activity in models such as AR42J tumors in BALB/c nude mice. The compound was administered in divided doses, resulting in improved efficacy compared to single-dose administration, with a notable increase in survival rates among treated subjects .
  • Biodistribution and Imaging : Studies utilizing [^64Cu]Cu-SarTATE have shown favorable biodistribution patterns, with high retention in tumor tissues and rapid clearance from non-target organs like the liver. This characteristic enhances lesion-to-liver contrast, making it an effective imaging agent for PET/CT scans .

Clinical Trials and Findings

This compound is currently undergoing various clinical trials aimed at assessing its safety and efficacy in humans:

  • Neuroendocrine Tumors : A first-in-human trial involving [^64Cu]Cu-SarTATE showed promising results, with patients exhibiting high lesion uptake and retention at multiple imaging time points. The compound was well tolerated, with minimal adverse effects reported during infusion .
  • Therapeutic Applications : Ongoing trials are evaluating [^67Cu]Cu-SarTATE for its therapeutic potential against high-risk neuroblastoma in pediatric patients. Early results indicate that this compound could significantly inhibit tumor growth while improving overall survival rates .

Summary of Preclinical Efficacy Studies

Study TypeModelDose AdministeredEfficacy ObservedReference
In Vivo EfficacyAR42J Tumor Model9.25 MBq (low dose)Increased survival
BiodistributionMouse Model0.32 µgHigh tumor retention
ImagingPatients with NETs64Cu-SarTATESuperior lesion detection

Case Studies

  • Neuroblastoma : A case study highlighted the use of [^67Cu]Cu-SarTATE in treating neuroblastoma, showing a marked reduction in tumor size and improved patient outcomes compared to traditional therapies.
  • Comparison with Other Agents : In a comparative study between [^64Cu]Cu-SarTATE and [^68Ga]Ga-DOTATATE, this compound demonstrated superior imaging capabilities at later time points (4 hours post-injection), allowing for better detection of liver lesions .

Q & A

Q. How to address potential dual-use concerns in this compound research?

  • Methodological Answer : Conduct risk-benefit assessments via institutional biosafety committees (IBCs). Publish findings with restricted detail on synthesis protocols while sharing safety data openly (e.g., toxicity profiles) .

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